molecular formula C19H27NO B8576343 3-(Tridec-1-YN-1-YL)pyridine-4-carbaldehyde CAS No. 105535-82-8

3-(Tridec-1-YN-1-YL)pyridine-4-carbaldehyde

Cat. No.: B8576343
CAS No.: 105535-82-8
M. Wt: 285.4 g/mol
InChI Key: BAVDEAMSBQSJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tridec-1-YN-1-YL)pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C19H27NO and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

105535-82-8

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

3-tridec-1-ynylpyridine-4-carbaldehyde

InChI

InChI=1S/C19H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-16-20-15-14-19(18)17-21/h14-17H,2-11H2,1H3

InChI Key

BAVDEAMSBQSJON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CC1=C(C=CN=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium acetate (10.8 mg) was added to a stirred, deaerated solution of 3-bromopyridine-4-carboxaldehyde (0.80 g, 4.5 mmole; prepared as described by E. J. Corey, S. G. Pyne and A. I. Schafer, Tet. Letters, 3291, 1983), 1-tridecyne (1.4 g) and triphenylphosphine (36 mg) in anhydrous triethylamine (18 ml) maintained under an atmosphere of nitrogen. The mixture was stirred at 105° C. for 19 hours after which time it was cooled and the precipitated triethylamine hydrobromide filtered off. Chromatography of the evaporated filtrate on silica using dichloromethane as eluant afforded 0.93 g (73%) of the title compound as a white crystalline solid of mp (petroleum ether [bp. 40°-60° C.]) 38°-39° C., νmax (mull) 2230, 1710 cm-1 ; δ(CDCl3) 0.87 (3H, distorted t, terminal CH3), 1.12-1.76 (18H, m, alkylene chain), 2.48 (2H, t, J 6 Hz, CH2 --C≡C), 7.62 (1H, d, J 5 Hz, C-5H), 8.63 (1H, d, J 5 Hz, C-6H), 8.82 (1H, s, C-2H), 10.52 (1H, s, aldehyde C-H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.8 mg
Type
catalyst
Reaction Step Two
Yield
73%

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